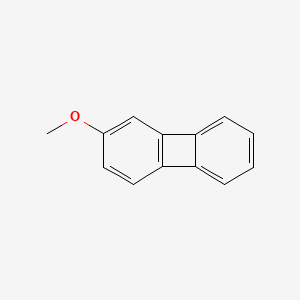

2-Methoxybiphenylene

Description

Structural Significance of the Biphenylene (B1199973) Framework in Contemporary Organic Chemistry

The biphenylene scaffold, a polycyclic aromatic hydrocarbon, is distinguished by its planar structure comprising two benzene (B151609) rings fused to a central, strained four-membered ring. ontosight.aiwikipedia.orgresearchgate.net This 6-4-6 arene system results in a unique electronic configuration and significant ring strain, making it a focal point of research in organic chemistry. ontosight.aiwikipedia.org

Key structural features of the biphenylene framework include:

Antiaromaticity: The central four-membered ring contains 4n π-electrons, which, according to Hückel's rule, imparts antiaromatic character. wikipedia.orgresearchgate.net Despite this, biphenylene is considerably more stable than other antiaromatic compounds. researchgate.net

Bond Alternation: X-ray and electron diffraction studies have revealed significant bond length alternation within the molecule. The bridging bonds connecting the two benzenoid rings are notably long, measuring approximately 1.524 Å. wikipedia.org

High Reactivity: The inherent strain and antiaromaticity of the central ring contribute to the high reactivity of biphenylene. ontosight.ai The C-C sigma bonds in the four-membered ring have a lower bond dissociation energy compared to those in biphenyl (B1667301), making them susceptible to cleavage by various organometallic species. researchgate.net

This unusual combination of properties has established the biphenylene framework as a valuable model system for investigating C-C bond activation and has spurred the development of novel synthetic transformations. researchgate.net Furthermore, the biphenylene motif serves as a versatile building block in the design of functional molecules, including catalysts, ligands, and materials for organic electronics. ontosight.airesearchgate.net Its incorporation into larger polycyclic aromatic systems and covalent organic frameworks is an active area of research, with applications in gas storage and materials with dynamic properties. researchgate.netnih.gov

Academic Importance of Methoxy-Substituted Aromatic Systems and Biphenylene Derivatives

The introduction of a methoxy (B1213986) group onto an aromatic system, such as the biphenylene framework, profoundly influences its electronic properties and reactivity. The methoxy group is considered a non-lipophilic substituent that can make an aromatic ring electron-rich. tandfonline.com This has significant implications for its interactions in various chemical and biological systems.

The academic importance of methoxy-substituted aromatic systems, and specifically biphenylene derivatives, can be summarized as follows:

Modulation of Electronic Properties: The oxygen atom of the methoxy group is electronegative, while the methyl group has a partial positive charge. This versatile electrostatic potential allows for diverse molecular interactions. tandfonline.com When attached to an aromatic ring, the methoxy group can increase the electron density of the system, influencing its reactivity in electrophilic aromatic substitution and other reactions. rsc.org

Influence on Reaction Pathways: The position of the methoxy substituent on an aromatic ring can direct the outcome of chemical reactions. For instance, in the context of glutathione (B108866) peroxidase-like mechanisms of aromatic cyclic seleninates, a para-methoxy substituent enhances activity, a meta-substituent has little effect, and an ortho-substituent decreases activity. nih.gov This highlights the intricate interplay of steric and electronic effects governed by the substituent's position.

Applications in Medicinal Chemistry: Methoxy-substituted aromatic compounds are prevalent in pharmaceuticals and natural products. chim.it The methoxy group can serve as a "scout" for exploring protein pockets and can improve the ligand efficiency of a lead scaffold. tandfonline.com

Synthesis of Complex Molecules: Methoxy-activated indoles, for example, are key intermediates in the synthesis of various biologically active compounds. chim.it Similarly, methoxy-substituted biphenylene derivatives serve as precursors for more complex polycyclic conjugated hydrocarbons with unique optoelectronic properties. researchgate.netchemrxiv.org

The study of 2-methoxybiphenylene, therefore, provides a valuable platform for understanding the fundamental principles of aromaticity, ring strain, and substituent effects. Research into its synthesis, reactivity, and spectroscopic properties continues to contribute to the broader field of advanced organic chemistry.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | C₁₃H₁₂O | 184.23 | 86-26-0 |

| Biphenylene | C₁₂H₈ | 152.196 | 259-79-0 |

| 2-Methoxybiphenyl | C₁₃H₁₂O | 184.23 | 86-26-0 |

| 4-Methoxybiphenyl | C₁₃H₁₂O | 184.23 | 92-88-6 |

| 2'-Methoxybiphenyl-4-carboxylic acid | C₁₄H₁₂O₃ | 228.24 | 5728-32-5 |

| 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C₁₄H₁₂O₃ | 228.24 | 168618-47-1 |

Structure

3D Structure

Properties

CAS No. |

18798-66-8 |

|---|---|

Molecular Formula |

C13H10O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-methoxybiphenylene |

InChI |

InChI=1S/C13H10O/c1-14-9-6-7-12-10-4-2-3-5-11(10)13(12)8-9/h2-8H,1H3 |

InChI Key |

VZCNJCRAGFPEEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxybiphenylene and Its Derivatives

Direct Synthetic Approaches to the Biphenylene (B1199973) Core

The construction of the biphenylene skeleton is a pivotal step in the synthesis of its derivatives. Several methods have been developed to achieve this, with benzyne-mediated cycloadditions being a prominent and widely studied approach. beilstein-journals.orgresearchgate.net

Benzyne-Mediated Cycloaddition Reactions

The in-situ generation of benzyne (B1209423), a highly reactive intermediate, is central to this synthetic strategy. wikipedia.orgcbijournal.com Due to its extreme reactivity, benzyne readily undergoes dimerization to form biphenylene. wikipedia.org

The dimerization of benzyne is a classic example of a [2+2] cycloaddition reaction. beilstein-journals.org This pathway involves the head-to-head coupling of two benzyne molecules to form the central four-membered ring of the biphenylene core. While this method is fundamental, controlling the reaction to favor the desired biphenylene product over other potential oligomers, such as triphenylene, is a key consideration. wikipedia.org Some synthetic routes are specifically designed to promote rapid and high-yield dimerization. wikipedia.org

Another important cycloaddition pathway is the [2+2+2] cycloaddition. nih.gov This reaction can be catalyzed by various transition metals, such as cobalt and rhodium, and allows for the construction of substituted benzene (B151609) rings from alkynes. nih.govuoi.gr In the context of biphenylene synthesis, cobalt-catalyzed cotrimerization of o-diethynylarenes with alkynes has proven to be an effective method. uoi.gr This approach offers a versatile route to various biphenylene derivatives.

The generation of the benzyne intermediate can be achieved from a variety of precursors under different reaction conditions. wikipedia.orgcbijournal.com

Historically, harsh conditions involving strong bases and high temperatures were necessary to generate benzynes from aryl halides through dehydrohalogenation. wikipedia.org However, milder methods have since been developed. For instance, 1,2-disubstituted arenes can serve as precursors to benzynes under less stringent conditions. wikipedia.org The dehalogenation of 1-bromo-2-fluorobenzene (B92463) with magnesium is one such example. wikipedia.org

A significant advancement in benzyne generation involves the use of 2-(trimethylsilyl)phenyl triflates. cbijournal.com The fluoride-induced displacement of the trimethylsilyl (B98337) group triggers the elimination of the triflate, leading to the formation of benzyne under mild conditions. cbijournal.com This method has found broad applicability in organic synthesis. cbijournal.com

Another notable precursor is 2-diazoniobenzene-1-carboxylate, derived from anthranilic acid. wikipedia.org While this zwitterionic species is explosive, it serves as a convenient and inexpensive source of benzyne. wikipedia.org The N-amination of 1H-benzotriazole with hydroxylamine-O-sulfonic acid, followed by oxidation with lead(IV) acetate (B1210297), also provides a high-yield route to benzyne. wikipedia.org

The choice of precursor and reaction conditions can significantly influence the efficiency and selectivity of the biphenylene synthesis. The following table summarizes some common benzyne precursors and their generation methods.

| Precursor Category | Specific Precursor Example | Generation Method | Key Features |

| Aryl Halides | Fluorobenzene | Reaction with a strong base like phenyllithium | Early method, often requires harsh conditions. wikipedia.orgcbijournal.com |

| 1-Bromo-2-fluorobenzene | Dehalogenation with magnesium | Milder conditions compared to other aryl halides. wikipedia.org | |

| Diazonium Salts | 2-Diazoniobenzene-1-carboxylate | Diazotization and neutralization of anthranilic acid | Inexpensive precursor, but potentially explosive. wikipedia.org |

| Organosilicon Compounds | 2-(Trimethylsilyl)phenyl triflates | Fluoride-induced elimination | Mild reaction conditions, widely applicable. cbijournal.com |

| Benzotriazoles | 1-Aminobenzotriazole | Oxidation with lead(IV) acetate | High-yield generation of benzyne. wikipedia.orggreyhoundchrom.com |

Intermolecular [2+2] Cycloaddition Pathways

Functionalization and Derivatization Strategies for Biphenylene Scaffolds

Once the biphenylene core is synthesized, the introduction of functional groups, such as the methoxy (B1213986) group in 2-methoxybiphenylene, becomes the next critical step. This can be achieved through either direct functionalization of a pre-formed biphenylene or by carrying the substituent through the core synthesis.

Regioselective Introduction of the Methoxy Group and Other Substituents

Achieving regioselectivity in the functionalization of the biphenylene scaffold is a significant challenge. Directing groups are often employed to control the position of the incoming substituent. rsc.org These groups, containing heteroatoms like nitrogen or oxygen, can coordinate with a transition metal catalyst and direct the functionalization to a specific C-H bond. rsc.org

For the introduction of a methoxy group, one strategy involves the use of a phenol (B47542) precursor. The hydroxyl group can then be methylated to yield the desired methoxy-substituted biphenylene. For instance, 2-phenylphenol (B1666276) can be treated with dimethyl sulfate (B86663) in the presence of a base to yield 2-methoxybiphenyl. chemicalbook.com While this example illustrates the methylation of a biphenyl (B1667301), similar principles can be applied to the biphenylene system.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds and can be adapted to introduce functionalized aryl groups. evitachem.comvulcanchem.com For example, a pyrimidine (B1678525) boronic ester can be reacted with 2-bromo-4'-methoxybiphenyl to form a biphenyl-pyrimidine framework. vulcanchem.com This highlights the potential for using pre-functionalized building blocks in the synthesis of complex biphenylene derivatives.

Post-Synthetic Modifications of this compound

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on a pre-existing molecular scaffold. tamu.edursc.orgrsc.org This approach allows for the diversification of a core structure, such as this compound, into a library of related compounds.

The methoxy group itself can influence subsequent reactions. As an electron-donating group, it can activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions. evitachem.com

Furthermore, the biphenylene core itself can undergo reactions. The strained C-C bonds of the central four-membered ring can be cleaved by various organometallic species, opening up pathways to more complex structures. researchgate.net For example, rhodium catalysts have been used to activate a sterically hindered C-C bond of biphenylene in the presence of an alkene, leading to the formation of dihydrobenzo[b]fluoranthene derivatives. researchgate.net

Oxidative Acetoxylation (e.g., with Lead(IV) Acetate)

Lead(IV) acetate serves as a potent oxidizing agent for the acetoxylation of biphenylene systems. The reaction of this compound with lead(IV) acetate yields two primary products: 2-acetoxy-3-methoxybiphenylene and r-2,c-3-diacetoxy-2-methoxy-2,3-dihydrobiphenylene. oup.com The latter represents the first documented example of a stable 2,3-dihydrobiphenylene adduct from such a reaction. oup.com This outcome highlights the ability of lead(IV) acetate to induce both substitution and addition reactions on the biphenylene nucleus.

In a related context, the oxidation of unsubstituted biphenylene with lead(IV) acetate in acetic acid at elevated temperatures has been reported to produce a low yield of 2-hydroxybiphenylene after hydrolysis, which is presumed to form from an initial 2-acetoxybiphenylene intermediate. sci-hub.se However, under milder conditions, the reaction of biphenylene with lead(IV) acetate may not lead to acetoxylated products, with the starting material being recovered in high yield. sci-hub.se This suggests that reaction conditions play a crucial role in determining the outcome of these oxidations.

The general utility of lead(IV) acetate as an acetoxylating agent is well-established in organic synthesis. It is known to facilitate the acetoxylation of benzylic, allylic, and α-oxygen ether C-H bonds. wikipedia.orgchemeurope.com

Table 1: Products from the Oxidation of this compound with Lead(IV) Acetate oup.com

| Starting Material | Reagent | Product(s) |

| This compound | Lead(IV) Acetate | 2-Acetoxy-3-methoxybiphenylene |

| r-2,c-3-diacetoxy-2-methoxy-2,3-dihydrobiphenylene |

Nuclear Acetoxymethylation with Manganese(III) Acetate

Manganese(III) acetate is another key reagent employed for the functionalization of biphenylenes, specifically for introducing acetoxymethyl groups onto the aromatic nucleus. oup.com The oxidation of biphenylene with manganese(III) acetate can lead to a mixture of 2-substituted biphenylenes. oup.com For certain substituted biphenylenes, such as 2-carboxy- and 2-methoxycarbonylbiphenylene, reactions with manganese(III) acetate result in nuclear acetoxymethylated products. oup.com

Manganese(III) acetate is recognized as a mild and selective one-electron oxidizing agent. rsc.orgsigmaaldrich.com Its utility extends to various transformations in organic synthesis, including radical cyclizations and the α-keto-acetoxylation of ketones. sigmaaldrich.com In the context of biphenylene chemistry, its ability to mediate the introduction of the acetoxymethyl group provides a direct route to functionalized derivatives that can serve as intermediates for further synthetic elaborations.

Oxidation of Methyl Substituents in Analogous Biphenylenes

In contrast to the nuclear functionalization observed with carboxy- and methoxycarbonyl-substituted biphenylenes, the reaction of methyl-substituted biphenylenes with manganese(III) acetate proceeds via oxidation of the methyl group itself. oup.com For instance, the oxidation of 2-methylbiphenylene and 2,3-dimethylbiphenylene with this reagent yields products where the methyl substituent has been oxidized to acetoxymethyl and formyl derivatives. oup.com This chemoselectivity highlights the influence of the substituent on the reaction pathway, directing the oxidation away from the aromatic nucleus and towards the alkyl side chain.

This type of benzylic oxidation is a common transformation for manganese(III) acetate, which can be used to convert activated C-H bonds to more functionalized groups. nih.gov The competition between nuclear functionalization and side-chain oxidation is a key consideration in the synthesis of substituted biphenylene derivatives.

Table 2: Oxidation Products of Substituted Biphenylenes with Manganese(III) Acetate oup.com

| Starting Material | Reagent | Major Product Type |

| 2-Carboxybiphenylene | Manganese(III) Acetate | Nuclear Acetoxymethylation |

| 2-Methoxycarbonylbiphenylene | Manganese(III) Acetate | Nuclear Acetoxymethylation |

| 2-Methylbiphenylene | Manganese(III) Acetate | Methyl Group Oxidation |

| 2,3-Dimethylbiphenylene | Manganese(III) Acetate | Methyl Group Oxidation |

Green Chemistry Principles in Biphenylene Synthesis

The application of green chemistry principles to the synthesis of biphenylene and its analogues is an area of growing importance. These principles aim to develop more environmentally benign and efficient synthetic methods by focusing on aspects such as energy efficiency, atom economy, and the use of less hazardous reagents.

Microwave-Assisted Synthetic Protocols for Analogous Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields, aligning with the green chemistry principle of energy efficiency. researchgate.net This technique utilizes microwave radiation to rapidly heat polar molecules, often leading to significantly shorter reaction times compared to conventional heating methods. rsc.orgrsc.org

While specific microwave-assisted protocols for this compound are not extensively detailed in the provided context, the synthesis of analogous biphenyl and triazole derivatives has been successfully achieved using this technology. For example, microwave irradiation has been employed in the N-alkylation reactions for the synthesis of trazodone (B27368) analogues containing a biphenyl moiety, resulting in high yields within minutes. mdpi.com Similarly, the synthesis of various triazole derivatives has been shown to be significantly more efficient under microwave conditions, with reaction times reduced from hours to minutes or even seconds. nih.gov These examples demonstrate the potential of microwave-assisted synthesis to provide faster and more efficient routes to complex aromatic compounds, a principle that could be extended to the synthesis of this compound and its derivatives.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Compounds

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) | Reference |

| N-alkylation for Trazodone Analogue | Not specified | 1 min | 69 | mdpi.com |

| Synthesis of N-substituted triazole derivatives | Several hours | 33-90 seconds | 82 | nih.gov |

| Synthesis of pyrazole-based 1,2,3-triazoles | 27 hours | 30 minutes | 96 | nih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. um-palembang.ac.id Reactions with high atom economy are inherently less wasteful, as they generate fewer byproducts. researchgate.net

In the context of biphenylene synthesis, strategies that improve atom economy are highly desirable. For example, certain synthetic routes to biphenylene derivatives that proceed through a series of reactions have been noted for their high atom economy. google.com These methods often involve simpler starting materials and cheaper reagents, contributing to both the economic and environmental viability of the synthesis. google.com

The pursuit of atom-economical routes often involves the use of catalytic rather than stoichiometric reagents and designing syntheses that are shorter and avoid unnecessary derivatization steps. um-palembang.ac.id The development of catalytic cross-coupling reactions, for instance, has been a significant step towards more atom-economical syntheses of biphenyls and related structures. researchgate.net By minimizing waste at the molecular level, these approaches contribute to more sustainable chemical manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxybiphenylene

Electrophilic and Oxidative Transformations

The unique electronic and structural characteristics of the biphenylene (B1199973) nucleus, particularly when substituted with an electron-donating group like methoxy (B1213986), make it a subject of significant interest in the study of electrophilic and oxidative reactions. The methoxy group at the 2-position activates the biphenylene system, directing the course of these transformations.

The oxidation of 2-methoxybiphenylene with high-valent metal acetates, such as lead tetraacetate (Pb(OAc)₄) and manganese(III) acetate (B1210297) (Mn(OAc)₃), serves as a powerful method for generating functionalized biphenylene derivatives. tcichemicals.comorientjchem.orgmdpi.comscribd.comsigmaaldrich.com These reagents are known for their capacity to effect single-electron transfer (SET) oxidations, leading to radical intermediates that can undergo further reactions. mdpi.comorganic-chemistry.org

The reaction of this compound with lead tetraacetate is a key transformation that leads to acetoxylated products. scribd.comresearchgate.netyoutube.com Oxidation of aromatic ethers with lead tetraacetate can result in the introduction of an acetoxy group onto the aromatic ring, a process often referred to as acetoxylation. scribd.comyoutube.com In the case of this compound, oxidation with lead tetraacetate in acetic acid leads to the formation of 3-acetoxy-2-methoxybiphenylene. This reaction highlights the directing effect of the methoxy group, which activates the adjacent C-3 position towards electrophilic attack.

Reaction of this compound with Lead Tetraacetate

The oxidation of this compound with lead tetraacetate proceeds to introduce an acetoxy group at the 3-position.

| Reactant | Reagent | Product |

| This compound | Lead Tetraacetate (Pb(OAc)₄) | 3-Acetoxy-2-methoxybiphenylene |

Table 1: Acetoxylation of this compound.

Manganese(III) acetate is another effective oxidizing agent for these systems. orientjchem.orgmdpi.comsigmaaldrich.com While its primary application often involves the generation of radicals from enolizable ketones or other activated C-H bonds, it can also participate in the oxidation of electron-rich aromatic compounds. mdpi.comorganic-chemistry.org The reaction with this compound is expected to proceed through a similar radical cation intermediate as with lead tetraacetate, potentially yielding acetoxylated products, although specific examples are less commonly documented in comparison to lead tetraacetate. mdpi.com

Oxidative transformations of this compound can also lead to the formation of adducts. For instance, oxidation with lead tetraacetate in the presence of suitable trapping agents can yield more complex structures. The initial oxidation of this compound generates a radical cation, which can then be attacked by a nucleophile. Subsequent oxidation and reaction steps can lead to the formation of dihydrobiphenylene derivatives. These reactions demonstrate the versatility of metal acetate oxidations in constructing complex molecular scaffolds from simple biphenylene precursors.

The strained four-membered ring of the biphenylene system is susceptible to ring-opening and ring-enlargement reactions under specific conditions. researchgate.net A notable example is the reaction of this compound with a mixture of nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O). This reagent combination is typically used for nitration; however, with strained systems like biphenylene, it can induce skeletal rearrangements. rsc.org

Reaction of this compound derivatives under these conditions can lead to the formation of benzocyclobutacycloheptenones. researchgate.net This transformation involves a complex sequence initiated by electrophilic attack, followed by rearrangement and expansion of the biphenylene core.

Ring-Enlargement Products of Methoxybiphenylene Derivatives

The reaction of substituted 2-methoxybiphenylenes can yield various benzocyclobutacycloheptenones. researchgate.net

| Starting Material | Product(s) |

| This compound | Benzocyclobutacycloheptenone derivatives |

| Substituted 2-Methoxybiphenylenes | Corresponding benzocyclobutacycloheptenones |

Table 2: Ring-Enlargement Reactions.

Reactions with Metal Acetates (e.g., Pb(OAc)4, Mn(OAc)3)

Formation of Acetoxylated Derivatives

Reaction Mechanism Elucidation

Understanding the mechanisms of these transformations is crucial for predicting product outcomes and designing new synthetic methodologies. The reactions of this compound are often governed by the interplay of its aromatic character, the strain of the four-membered ring, and the electronic influence of the methoxy substituent.

The oxidation of this compound by metal acetates like Pb(OAc)₄ and Mn(OAc)₃ is widely believed to proceed via a single-electron transfer (SET) mechanism. mdpi.comsigmaaldrich.comrsc.org In this process, the metal center in its high oxidation state accepts an electron from the electron-rich aromatic ring of this compound.

The key steps in the electron-transfer mechanism are:

Formation of a Radical Cation: The initial step is the transfer of a single electron from the π-system of this compound to the metal oxidant (e.g., Pb(IV) or Mn(III)), resulting in the formation of a radical cation and the reduction of the metal (e.g., to Pb(III) or Mn(II)). sigmaaldrich.comresearchgate.net

Nucleophilic Attack: The generated radical cation is a highly reactive intermediate. It can be attacked by a nucleophile present in the reaction medium, such as an acetate ion (OAc⁻) from the metal salt or the solvent (acetic acid). scribd.com For this compound, this attack is regioselectively directed to the position para to the methoxy group (C-3), which bears a significant portion of the positive charge density in the radical cation.

Further Oxidation and Product Formation: The resulting radical intermediate can undergo a second electron transfer to another molecule of the oxidant, forming a carbocation. researchgate.net This cation then loses a proton to yield the final, stable acetoxylated product. youtube.com

This SET pathway is distinct from mechanisms involving direct electrophilic attack and is characteristic of the oxidation of many electron-rich aromatic compounds by high-valent metal species. davuniversity.orglibretexts.org The feasibility of a photoinduced electron transfer (PET) can often be predicted by considering the redox potentials of the catalyst and the substrate. sigmaaldrich.com

Electrophilic Attack Mechanisms

The electrophilic substitution of this compound is a key area of its reactivity, governed by the electronic properties of the biphenylene core and the influence of the methoxy substituent. The general mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. uomustansiriyah.edu.iqmsu.edu This step is typically the rate-determining step of the reaction due to the temporary loss of aromaticity. uomustansiriyah.edu.iqmsu.edu In a subsequent fast step, a proton is removed from the carbon atom that was attacked by the electrophile, restoring the aromatic system. uomustansiriyah.edu.iqmsu.edu

In the case of this compound, the methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group. uomustansiriyah.edu.iq It donates electron density to the benzene (B151609) ring through resonance, which enhances the ring's nucleophilicity and makes it more susceptible to attack by electrophiles compared to unsubstituted benzene. msu.edulibretexts.org This activating effect increases the rate of electrophilic substitution reactions. msu.edulibretexts.org The resonance effect specifically increases the electron density at the positions ortho and para to the methoxy group. However, in the biphenylene system, the reactivity is also influenced by the strain of the central four-membered ring.

Research has shown that for this compound, electrophilic monosubstitution preferentially occurs at the adjacent β-position (the 3-position). rsc.org This outcome is observed across several types of electrophilic substitution reactions, including nitration, formylation, and bromination. rsc.org The attack at the 3-position is favored, leading to the formation of a specific, single major product. For instance, the nitration of this compound yields the 3-nitro derivative. rsc.org Similarly, formylation introduces the formyl group at the 3-position. rsc.org

The bromination of this compound also initially follows this pattern, yielding the 3-bromo derivative. rsc.org However, further reaction with excess bromine does not lead to further substitution on the biphenylene core but results in the cleavage of the strained central ring to form 2,2′,4-tribromo-5-methoxybiphenyl. rsc.org This highlights how the inherent strain of the biphenylene system can influence its reaction pathways under more forceful conditions.

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | Not Specified | 2-Methoxy-3-nitrobiphenylene | rsc.org |

| Formylation | Not Specified | 3-Formyl-2-methoxybiphenylene | rsc.org |

| Bromination | Bromine | 3-Bromo-2-methoxybiphenylene | rsc.org |

| Bromination (Excess) | Excess Bromine | 2,2′,4-Tribromo-5-methoxybiphenyl | rsc.org |

Computational Insights into Reaction Pathways for Related Aromatic Systems

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction pathways of aromatic systems, including biphenylene and its derivatives. arxiv.orgescholarship.org These studies offer deep insights into reaction mechanisms, transition state energies, and the factors controlling product selectivity, which can be difficult to determine through experimental means alone. escholarship.orgirjet.net

For biphenylene systems, computational studies have been crucial in understanding their unique reactivity. For example, DFT calculations have been used to analyze the reaction mechanisms of substituted biphenyls on metal surfaces. arxiv.org One study investigated the different reaction pathways of 2,2'-dibromo-biphenyl (DBBP) and 2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP) on a silver surface, revealing that chemisorption behavior plays a decisive role in the reaction pathway. arxiv.org DFT calculations showed that for TBBP, intramolecular annulation to form a bi-radical biphenylene monomer was the most thermodynamically favorable pathway after debromination. arxiv.org Another study combined scanning probe microscopy with DFT calculations to explain the unprecedented C-C σ-bond activation of a dibrominated biphenylene derivative on a copper surface at room temperature. nih.gov The calculations helped to elucidate the reaction pathway energetics, comparing the process on different metal surfaces like copper and silver. nih.gov

Computational methods have also been applied to more general related aromatic systems to understand the principles of electrophilic substitution. In a study on the nitration of toluene, quantum mechanical calculations were used to evaluate the energy of each species along the mechanistic pathway for substitution at the meta and ortho positions. irjet.net This type of analysis helps to quantify why certain positions are favored over others by calculating the activation energies for different pathways. irjet.net Similarly, DFT calculations were employed to rationalize the meta-selectivity in the C–H functionalization of 2-cyanobiphenyl derivatives. escholarship.org The study revealed that a flexible, ligand-containing dimeric transition state was responsible for the observed selectivity, and the calculations identified the turnover-limiting step in the catalytic cycle. escholarship.org

These computational approaches provide a framework for understanding the reactivity of this compound. By modeling the intermediates and transition states for electrophilic attack at different positions, it is possible to calculate the relative energy barriers and rationalize the observed regioselectivity for the 3-position.

| System Studied | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Tetrabromobiphenyl on Ag(111) | DFT | Revealed that intramolecular annulation to form a biphenylene monomer is the most thermodynamically favorable pathway. | arxiv.org |

| Dibrominated biphenylene on Cu(111) | DFT | Explained the energetics of C-C σ-bond activation and compared reaction pathways on different metal surfaces. | nih.gov |

| 2-Cyanobiphenyl derivatives | DFT | Identified that a ligand-containing dimeric transition state is responsible for meta-selectivity in C-H olefination. | escholarship.org |

| Toluene | Quantum Mechanics | Calculated activation energies for electrophilic nitration at ortho and meta positions to explain directing effects. | irjet.net |

Advanced Spectroscopic and Spectrometric Structural Elucidation of 2 Methoxybiphenylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-methoxybiphenylene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for complete assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group and the seven aromatic protons. The biphenylene (B1199973) core's strained four-membered ring significantly influences the electronic environment and, consequently, the chemical shifts of the aromatic protons, which typically appear in the range of δ 6.5-7.0 ppm. researchgate.net The methoxy group introduces an electron-donating effect, further modifying the shifts of protons on its own ring.

The methoxy protons (-OCH₃) would appear as a sharp singlet, likely in the δ 3.8-4.0 ppm region. The seven aromatic protons will exhibit complex splitting patterns due to spin-spin coupling between adjacent protons (ortho, meta, and para couplings).

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| OCH₃ | ~3.9 | s (singlet) | N/A |

| H-1 | ~6.7-6.9 | d (doublet) or dd (doublet of doublets) | J ≈ 7-8 (ortho) |

| H-3 | ~6.6-6.8 | d (doublet) or dd (doublet of doublets) | J ≈ 2-3 (meta), J ≈ 7-8 (ortho) |

| H-4 | ~6.7-6.9 | t (triplet) or dd (doublet of doublets) | J ≈ 7-8 (ortho) |

| H-5, H-8 | ~6.8-7.0 | m (multiplet) |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum is expected to display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The methoxy carbon will appear around δ 55-60 ppm. The aromatic region will show 12 signals, with the carbon attached to the methoxy group (C-2) being the most deshielded (highest chemical shift) in that ring due to the oxygen's electronegativity. The carbons of the strained four-membered ring (C-4a, C-4b, C-8a, C-8b) are expected to have unique chemical shifts, a characteristic feature of the biphenylene system.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| OCH₃ | 55-60 |

| C-2 | 155-160 |

| C-1, C-3, C-4 | 110-130 |

| C-5, C-6, C-7, C-8 | 115-135 |

2D NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei. slideshare.netnumberanalytics.comoxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. creative-biostructure.comyoutube.com It would be used to trace the connectivity of the protons within each of the two aromatic rings, confirming which protons are adjacent to each other. For example, a cross-peak between the signals for H-3 and H-4 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (¹JCH). youtube.compressbooks.pub This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.compressbooks.pub HMBC is critical for identifying quaternary (non-protonated) carbons. Key expected correlations for this compound would include:

The methoxy protons showing a correlation to the C-2 carbon.

Protons showing correlations to the bridgehead carbons (C-4a, C-4b, C-8a, C-8b), which is essential for assigning these unique carbons.

Protons on one ring showing long-range correlations to carbons on the adjacent ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netcreative-biostructure.com This is particularly useful for confirming the position of substituents. A key expected NOE would be between the methoxy protons and the H-1 and H-3 protons, confirming the location of the methoxy group at the C-2 position.

While no data exists for fluorinated analogues of this compound, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. mdpi.comoup.com If a derivative such as 2-methoxy-7-fluorobiphenylene were synthesized, its ¹⁹F NMR spectrum would provide valuable structural information.

The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it easy to detect. The chemical shift of a fluorine atom is very sensitive to its electronic environment, spanning a range of several hundred ppm. researchgate.netnii.ac.jp Furthermore, fluorine couples to nearby protons (¹H-¹⁹F coupling) and other fluorine nuclei (¹⁹F-¹⁹F coupling), providing additional structural detail that can help confirm the fluorine's position on the biphenylene skeleton. rsc.org

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and offering structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units or 5 parts per million). measurlabs.comresearchgate.netfiveable.me This precision allows for the unambiguous determination of a molecule's elemental composition. uky.edueuropa.eu

For this compound, the molecular formula is C₁₃H₁₀O. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass.

Theoretical Exact Mass Calculation for this compound (C₁₃H₁₀O):

(13 x 12.000000) + (10 x 1.007825) + (1 x 15.994915) = 182.073165 Da

An HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula of the compound. warwick.ac.uk

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the fragmentation would likely follow patterns typical for methoxy-substituted aromatic compounds. aanda.orgaanda.org

A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion. This would be followed by the loss of a neutral carbon monoxide (CO) molecule.

Expected Fragmentation Pattern for this compound:

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 182 | [C₁₃H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 167 | [C₁₂H₇O]⁺ | •CH₃ (15 Da) |

| 152 | [C₁₁H₈]⁺• | •CHO (29 Da) |

This predictable fragmentation pathway, in conjunction with the accurate mass data from HRMS, provides conclusive evidence for the structure of this compound. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comresearchgate.net The IR spectrum of this compound exhibits a series of absorption bands that are characteristic of its aromatic and ether components.

The analysis of these spectra, often obtained using techniques like Attenuated Total Reflectance (ATR) or as a capillary film of the neat compound, reveals key vibrational modes. nih.govamericanpharmaceuticalreview.com While specific peak assignments for this compound are not extensively detailed in the provided results, general characteristic regions for related structures can be inferred. For instance, the region between 1800 and 1480 cm⁻¹ is typically associated with the vibrations of proteins in biological samples, which is not directly applicable here but illustrates the principle of correlating spectral regions with molecular components. spectroscopyonline.com In biphenylene derivatives, the fingerprint region below 1700 cm⁻¹, and particularly between 800 and 900 cm⁻¹, can show complex patterns sensitive to the substitution on the rings. americanpharmaceuticalreview.com

For a molecule like this compound, one would expect to observe:

Aromatic C-H stretching: Typically appearing above 3000 cm⁻¹.

C-C stretching within the aromatic rings: Occurring in the 1400-1600 cm⁻¹ region.

C-O-C (ether) stretching: Strong absorptions are expected in the 1000-1300 cm⁻¹ range. The asymmetric stretch is usually stronger and appears at a higher wavenumber than the symmetric stretch.

Out-of-plane C-H bending: These bands in the 650-900 cm⁻¹ region are often diagnostic of the substitution pattern on the aromatic rings.

The following table summarizes the expected characteristic IR absorption regions for this compound based on general principles of IR spectroscopy.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (Methoxy group) | 2850-2960 |

| Aromatic C=C Stretch | 1400-1600 |

| Asymmetric C-O-C Stretch | 1230-1270 |

| Symmetric C-O-C Stretch | 1020-1050 |

| Out-of-plane C-H Bending | 650-900 |

This table is generated based on general spectroscopic principles and not on specific experimental data for this compound from the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. sci-hub.se This technique is particularly useful for characterizing conjugated systems, as the extent of conjugation influences the wavelength of maximum absorption (λmax). msu.edunanoqam.ca

The UV-Vis spectrum of this compound is expected to be complex due to the presence of the biphenylene chromophore. Biphenylene itself has a well-characterized UV spectrum, and the addition of a methoxy substituent will cause shifts in the absorption bands. Generally, the introduction of an auxochrome like a methoxy group leads to a bathochromic (red) shift and a hyperchromic effect (increased absorbance). scispace.com

Studies on biphenyl (B1667301) derivatives show a marked difference in the ultraviolet absorption between ortho-substituted and non-ortho-substituted derivatives, which is attributed to differences in the planarity of the molecule. scispace.com In ortho-substituted biphenyls, steric hindrance can cause the phenyl rings to be twisted relative to each other, affecting the π-electron system and thus the UV-Vis spectrum. scispace.com While this compound has a different core structure (biphenylene, not biphenyl), similar electronic effects are expected. The electronic spectra of organic molecules with chromophores often show broad absorption bands due to the superposition of vibrational and electronic transitions. nanoqam.ca

The following table presents hypothetical UV-Vis absorption data for this compound in a common solvent like ethanol, based on general principles for aromatic ethers and biphenylene systems.

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~250 | High |

| π → π | ~340-360 | Moderate |

| n → π* | Longer wavelength | Low |

This table is illustrative and not based on specific experimental data for this compound from the search results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bu.edu By diffracting a beam of X-rays off a single crystal, a pattern of diffraction spots is generated. The intensities and positions of these spots can be used to calculate the electron density throughout the crystal's unit cell, revealing atomic positions, bond lengths, and bond angles with high precision. bu.edu

While a specific crystal structure for this compound was not found in the search results, studies on related substituted biphenyl and biphenylene derivatives provide insight into what might be expected. For example, the crystal structure of 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine reveals a dihedral angle of 45.05 (13)° between the two phenyl rings of the biphenyl moiety. iucr.org In another complex, 2,5-bis(4'-methoxybiphenyl-4-yl)thiophene, the dihedral angle between the two phenylenes within the same biphenylyl group is 4.3°. oup.comoup.com These examples highlight how X-ray crystallography can precisely define the torsional angles between aromatic rings, which are influenced by both electronic effects and crystal packing forces.

A typical X-ray crystallographic analysis would provide the following key parameters for this compound:

Crystal System and Space Group: Describes the symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). scirp.org

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). uni-siegen.de

Atomic Coordinates: The x, y, z position of each non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Torsional Angles: The dihedral angles defining the conformation of the molecule, such as the twist between the aromatic rings.

Intermolecular Interactions: Details of how molecules pack in the crystal, including hydrogen bonds and π-π stacking interactions. scirp.org

Electron Diffraction for Structural Analysis

Electron diffraction is a technique used to determine the structure of molecules in the gaseous phase. caltech.edu Similar to X-ray diffraction, it relies on the scattering of a beam of particles (in this case, electrons) by the molecule. The resulting diffraction pattern provides information about the interatomic distances within the molecule. This method is particularly valuable for studying the intrinsic geometry of a molecule free from the packing forces present in a crystal. scispace.com

Electron diffraction studies have been crucial in understanding the structure of biphenylene and its derivatives. caltech.edu An early electron diffraction investigation of biphenylene confirmed its planar, four-ring aromatic structure. caltech.edu For non-rigid molecules like biphenyl, gas-phase electron diffraction has shown that the two phenyl rings are twisted with respect to each other, with a dihedral angle of around 45°. scispace.comresearchgate.net This non-planar conformation in the gas phase contrasts with the often planar structure found in the solid state, highlighting the influence of intermolecular forces in the crystal. scispace.comresearchgate.net

For this compound, an electron diffraction study would provide key information on:

Gas-Phase Conformation: It would determine the equilibrium geometry of the molecule, including the planarity of the biphenylene core and the orientation of the methoxy group.

Bond Lengths and Angles: It provides average internuclear distances in the gas phase.

Rotational Barriers: For flexible molecules, dynamic models can be applied to study large-amplitude motions, such as the rotation around the inter-ring C-C bond in biphenyl derivatives. scispace.com

The combination of X-ray crystallography and gas-phase electron diffraction offers a comprehensive structural understanding, distinguishing between the molecule's intrinsic, gas-phase structure and its conformation as influenced by the solid-state environment.

Theoretical and Computational Investigations of 2 Methoxybiphenylene

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to predicting the properties of molecules like 2-methoxybiphenylene. These computational methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a popular choice for calculations on molecules, nanoclusters, and solid materials due to its favorable balance of accuracy and computational cost. DFT methods are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space, as well as various electronic properties.

For this compound, DFT calculations would be performed to find the equilibrium geometry by minimizing the forces on each atom. These calculations typically predict a largely planar structure for the core biphenylene (B1199973) system, a consequence of its aromatic character, though the four-membered ring induces significant strain. The methoxy (B1213986) group (-OCH₃) introduces specific geometric features. The C-O-C bond angle and the C-O and C-H bond lengths would be determined, along with the dihedral angle describing the orientation of the methyl group relative to the aromatic ring.

Electronic properties such as the dipole moment, which arises from the asymmetrical charge distribution caused by the electronegative oxygen atom, can also be precisely calculated. The results of a typical DFT geometry optimization are presented in a format similar to the illustrative table below.

| Parameter | Atoms Involved | Calculated Value (Example) |

|---|---|---|

| Bond Length | C-O (Aromatic-Ether) | 1.36 Å |

| Bond Length | O-C (Ether-Methyl) | 1.43 Å |

| Bond Angle | C-O-C | 118.0° |

| Dipole Moment | Total Molecule | 1.30 D |

HOMO-LUMO Energy Level Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. This energy gap also corresponds to the energy of the lowest electronic transition for a molecule, which can be observed in its UV-visible spectrum. For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the aromatic rings and potentially involving the lone-pair electrons of the methoxy group's oxygen atom. The LUMO is anticipated to be a π*-antibonding orbital of the biphenylene system. DFT calculations provide precise energy values for these orbitals.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Electron-donating orbital, localized on the π-system |

| LUMO | -1.20 | Electron-accepting orbital, localized on the π-system |

| HOMO-LUMO Gap | 4.65 | Indicates moderate chemical stability and reactivity |

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational isomerism is the rotation of the methyl group around the C(aryl)-O bond.

Computational methods can be used to map the potential energy surface as a function of the dihedral angle of this rotation. This analysis reveals the most stable (lowest energy) conformations and the energy barriers required for interconversion. The most stable conformer for this compound is expected to be one where the methyl group is oriented to minimize steric hindrance with the adjacent hydrogen atom on the biphenylene ring. The highest energy conformation would likely be an eclipsed form where the methyl group is positioned over the aromatic ring, maximizing steric repulsion. The energy difference between the most and least stable conformers is the rotational barrier.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, transition states. A transition state is the highest energy point along a reaction coordinate and represents the critical configuration that determines the reaction's rate and feasibility.

For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution, computational modeling would begin by identifying the reactant complex (e.g., the molecule and an electrophile). The system's energy would then be calculated along the reaction coordinate (the path leading to product formation). Algorithms are used to locate the exact structure and energy of the transition state, which is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key predictor of the reaction rate.

Prediction of Reactivity and Selectivity Profiles

A primary goal of computational analysis is to predict how a molecule will behave in a chemical reaction. The electronic structure calculations described in previous sections provide the necessary data to build reactivity and selectivity profiles.

For this compound, several indicators can be used to predict its reactivity:

Frontier Orbitals: The distribution of the HOMO indicates the sites most susceptible to electrophilic attack (where electrons are most available). The distribution of the LUMO points to the sites most susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atom of the methoxy group and certain positions on the aromatic rings are expected to be regions of negative potential.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when the total number of electrons in the molecule changes, allowing for a precise ranking of atomic sites for electrophilic, nucleophilic, and radical attack.

These computational tools collectively predict that in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the activated positions on the biphenylene rings, with the directing effect of the methoxy group favoring specific sites.

Applications in Advanced Organic Synthesis and Materials Science Academic Research Focus

2-Methoxybiphenylene as a Scaffold for Novel Polycyclic Systems

Polycyclic ring structures are valuable starting points in medicinal chemistry and materials science for developing new functional molecules. nih.gov The inherent strain in the biphenylene (B1199973) core makes it an excellent precursor for synthesizing larger, more complex polycyclic aromatic hydrocarbons (PAHs) and polycyclic (hetero)aromatic compounds (P(H)ACs). These reactions often proceed through thermal, photochemical, or transition-metal-catalyzed pathways that involve the opening of the strained central four-membered ring.

One of the primary methods for building polycyclic systems from biphenylene scaffolds is through cycloaddition reactions. numberanalytics.comlibretexts.org These reactions, such as the [4+2] Diels-Alder type, involve the reaction of the biphenylene with a suitable reacting partner (like an alkyne) to form a new six-membered ring, effectively expanding the polycyclic framework. libretexts.orgresearchgate.net For instance, transition-metal-catalyzed [4+2] cycloadditions provide a mild and efficient alternative to thermal methods, which often require harsh conditions. williams.edu The methoxy (B1213986) group on the biphenylene ring can influence the regioselectivity of these cycloaddition reactions, directing the formation of specific isomers.

Furthermore, metal-catalyzed benzannulation reactions using biphenylene derivatives have been developed to create complex PAHs. rsc.org For example, an electrochemical protocol for the [4+2] benzannulation of biaryldiazonium salts with alkynes has demonstrated a broad substrate scope for producing polycyclic compounds. rsc.org The use of this compound in such transformations allows for the introduction of an oxygen-containing functional group into the final polycyclic structure, which can be crucial for tuning the material's properties or for further synthetic modifications. The synthesis of N-doped PAHs containing odd-membered rings, for example, has been shown to create molecules with unique geometries and optoelectronic properties. thieme-connect.de

Photocyclisation reactions also offer a versatile method for constructing complex polycyclic scaffolds from appropriate precursors. rsc.org While [2+2] photocycloadditions are common, direct photochemical [4+2] cycloadditions remain a more challenging but powerful tool for assembling intricate molecular architectures. rsc.orgpressbooks.pub

| Reaction Type | Reactant Partner | Conditions | Product Type | Ref |

| [4+2] Cycloaddition | Alkyne | Thermal or Metal-Catalyzed | Substituted Naphthalene Core | researchgate.netwilliams.edu |

| [4+2] Benzannulation | Biaryldiazonium Salt, Alkyne | Electrochemical | Functionalized Phenanthrene Core | rsc.org |

| Photocycloaddition | Alkene | UV Irradiation | Cyclobutane-fused system | pressbooks.pubresearchgate.net |

Utilization in the Design and Synthesis of Organic Photoelectric Device Materials

The development of novel organic materials is critical for advancing organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net this compound serves as a valuable building block in this area due to its rigid, planar structure and tunable electronic properties. The biphenylene unit can be incorporated into larger conjugated systems to create materials with specific functions, such as hole transport, electron transport, or light emission. sigmaaldrich.com

In the context of OLEDs, materials must possess specific energy levels (HOMO/LUMO) and thermal stability to ensure efficient and long-lasting device performance. mdpi.comrsc.org The methoxy group in this compound is an electron-donating group, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of a material. This tuning is crucial for matching the energy levels of adjacent layers in an OLED for efficient charge injection and transport. mdpi.com Synthetic chemists have dedicated significant effort to developing a variety of organic materials based on heterocyclic and heteropolycyclic aromatic units for implementation in organic electronic devices. researchgate.net

For instance, hole transport materials (HTMs) are a key component of perovskite solar cells (PSCs), and significant research is focused on developing alternatives to the commonly used spiro-OMeTAD. researchgate.netdiamond-horizon.eu The design of novel HTMs often involves creating star-shaped molecules or extending π-conjugated systems to improve hole mobility and film morphology. researchgate.netdiamond-horizon.eu The biphenylene scaffold, functionalized with groups like methoxy substituents, can be integrated into these complex structures. Similarly, electron transport materials (ETMs) with high triplet energies are needed for efficient blue phosphorescent OLEDs. scirp.org Materials based on dibenzofuran (B1670420) and dibenzothiophene (B1670422) are often explored for this purpose, and this compound could serve as a precursor or building block in their synthesis. scirp.orggoogle.com

The modularity in synthesizing these materials allows for the systematic investigation of structure-property relationships. nih.gov By incorporating the this compound unit and comparing the resulting material's performance to analogues, researchers can gain insights into how this specific fragment influences key parameters like charge mobility, photophysical properties, and ultimately, device efficiency and stability. nih.govacs.org

| Device Type | Material Class | Role of this compound Unit | Desired Property |

| OLED | Hole Transport Material (HTM) | Part of π-conjugated core | Energy level matching, high hole mobility |

| OLED/PLED | Emissive Layer (EML) | Part of a fluorescent or phosphorescent emitter | High photoluminescence quantum yield, specific emission color |

| Perovskite Solar Cell | Hole Transport Material (HTM) | Core scaffold for star-shaped or extended molecules | High hole mobility, good film morphology, enhanced stability |

| OFET | n-type Semiconductor | Precursor to quinone-containing PAHs | High electron affinity, high electron mobility |

Precursor in the Construction of Complex Organic Architectures

Beyond the synthesis of planar polycyclic systems, this compound is a precursor for a wide range of complex and three-dimensional organic architectures. Its utility lies in the ability of the strained four-membered ring to undergo controlled ring-opening reactions, generating highly reactive intermediates that can be trapped in various ways. This approach is a cornerstone of synthetic strategies aimed at building molecular complexity efficiently.

Transition-metal-catalyzed cycloadditions are a powerful tool in this regard. For example, the [2+2+2] cycloaddition of alkynes and other unsaturated substrates, catalyzed by metals like cobalt, nickel, or rhodium, can construct highly functionalized six-membered rings in a single step with excellent atom economy. nih.gov Using a substrate derived from this compound in such a reaction would lead to intricate, multi-ring systems. The reaction mechanism is a key aspect of these transformations, and a deep understanding allows for the improvement of reaction efficiency and selectivity. nih.gov

The synthesis of cage-like molecules, for instance, can be achieved through photochemical cycloadditions of specific precursors. nih.gov The rigid framework of the biphenylene unit can serve as a starting point for creating such strained and architecturally unique compounds. Furthermore, the development of reversible addition-fragmentation chain-transfer (RAFT) polymerization has enabled the synthesis of complex polymer architectures like star, graft, and hyperbranched polymers with precise control. researchgate.net Functional monomers derived from this compound could be incorporated into these systems to impart specific properties to the resulting macromolecule.

The synthesis of complex natural products and their analogues also benefits from modular strategies where key building blocks are assembled. caltech.edu The unique reactivity of the this compound core allows it to act as a linchpin, connecting different parts of a molecule or serving as the foundation upon which complexity is built.

Role as a Modular Building Block in Exploratory Chemical Space

In modern organic synthesis and drug discovery, there is a strong emphasis on modularity—the ability to construct complex molecules from a set of interchangeable building blocks. sigmaaldrich.comacs.org This approach allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies or for exploring new areas of chemical space. caltech.edu this compound fits perfectly into this paradigm as a functionalized, modular building block. sigmaaldrich.comambeed.com

Organic building blocks are fundamental components used for the bottom-up assembly of molecular architectures. sigmaaldrich.com The combination of a reactive biphenylene core and a synthetically versatile methoxy group makes this compound a bifunctional reagent. It can be incorporated into larger structures via reactions at the aromatic ring (e.g., cross-coupling) or through reactions that consume the central four-membered ring. This dual reactivity enhances its value as a modular component.

For example, in the development of materials for organic electronics, a modular approach is often used where a central core is functionalized with different peripheral groups to fine-tune its properties. researchgate.net this compound can be used to synthesize a core structure, which is then further elaborated. This strategy was employed in the synthesis of a versatile pentacyclic building block for organic electronics. researchgate.net Similarly, the development of hole-transporting materials for perovskite solar cells has seen the synthesis of various oligomers based on p-methoxyaniline-substituted dibenzofurans to systematically study the effect of the π-conjugated system on device efficiency. mdpi.com

The concept of "prefab synthesis" aims to enable the rapid composition of complex molecules from simple, stable building blocks, much like automated peptide synthesis. acs.org While not yet as advanced, the development of stable bifunctional reagents like MIDA boronates represents a step in this direction. acs.org The defined structure and predictable reactivity of this compound make it an ideal candidate for inclusion in such advanced, modular synthetic strategies, allowing chemists to systematically explore the impact of incorporating a strained, methoxy-substituted biphenylene unit into a target molecule.

Conclusion and Future Research Perspectives

Current State of Research on 2-Methoxybiphenylene

The current body of research on this compound indicates its primary role as a derivative within the broader investigation of biphenylene (B1199973) chemistry. Biphenylene, a unique polycyclic hydrocarbon with a planar structure comprising two benzene (B151609) rings fused to a central antiaromatic cyclobutadiene (B73232) ring, has garnered significant attention. researchgate.netrevistadechimie.ro Its strained central ring results in a lower bond dissociation energy for the C-C σ-bond compared to biphenyl (B1667301), making it an excellent candidate for C-C activation reactions. researchgate.net Research has largely focused on the synthesis, reactivity, and potential applications of the biphenylene core and its derivatives. researchgate.net

Studies have explored the synthesis of various biphenylene derivatives through methods like the Ullmann reaction, aryne cycloadditions, and transition-metal-mediated coupling reactions. researchgate.netbeilstein-journals.org The introduction of substituents, such as the methoxy (B1213986) group in this compound, allows for the tuning of the electronic and steric properties of the biphenylene system. This can influence its reactivity and potential applications in materials science and as a backbone for catalysts and ligands. researchgate.netacs.org For instance, the presence of a methoxy group can direct further functionalization and affect the molecule's interaction with metal centers.

Identified Gaps and Challenges in Biphenylene Chemistry

Despite the progress made, several gaps and challenges remain in the field of biphenylene chemistry. A significant challenge lies in the development of efficient and scalable synthetic methods for biphenylene and its derivatives. beilstein-journals.org While several synthetic routes exist, they often suffer from low yields, harsh reaction conditions, or the need for expensive transition metal catalysts. beilstein-journals.org

Another challenge is the selective functionalization of the biphenylene core. Due to the presence of multiple reactive sites, achieving regioselectivity in subsequent reactions on substituted biphenylenes like this compound can be difficult. Furthermore, a comprehensive understanding of the structure-property relationships in substituted biphenylenes is still lacking. While computational studies have provided insights into the electronic properties of biphenylene and its derivatives, more experimental data is needed to validate these predictions and to fully explore their potential. acs.orgnih.gov The covalent functionalization of biphenylene-based 2D materials also remains a significant hurdle to be overcome. chemrxiv.org

Emerging Trends and Directions for Future Inquiry

The future of biphenylene research is poised to move in several exciting directions, driven by the need for novel materials and more efficient chemical transformations.

Development of Novel Synthetic Methodologies

A key area of future research will be the development of more efficient, sustainable, and scalable synthetic routes to biphenylene and its derivatives. beilstein-journals.org This includes the exploration of new catalytic systems, potentially using earth-abundant metals, and the development of metal-free synthetic strategies. researchgate.net On-surface synthesis has emerged as a promising technique for creating well-defined biphenylene-containing nanostructures, and further exploration of this approach could lead to novel materials with unique electronic properties. beilstein-journals.orgnih.gov

Exploration of Unexplored Reactivity Pathways

The unique strained structure of the biphenylene core offers opportunities to explore novel reactivity. researchgate.net While C-C bond activation by transition metals has been a major focus, the reactivity of substituted biphenylenes in other types of transformations remains largely unexplored. researchgate.net Future studies could investigate the use of this compound and other derivatives in pericyclic reactions, photochemistry, and as ligands in catalysis. Understanding how substituents influence the reactivity of the biphenylene core will be crucial for designing new applications. acs.org

Advanced Computational Predictions for Derivatization

Computational chemistry will continue to play a vital role in advancing biphenylene research. nih.gov Advanced computational methods, such as density functional theory (DFT), can be used to predict the electronic, optical, and mechanical properties of novel biphenylene derivatives before their synthesis. doi.orgresearchgate.net This predictive power can guide experimental efforts by identifying promising target molecules for specific applications. Future computational studies could focus on:

Predicting the properties of a wider range of substituted biphenylenes: This will help in understanding the systematic effects of different functional groups on the biphenylene core.

Modeling the reactivity of biphenylene derivatives: This can provide insights into reaction mechanisms and help in the design of new synthetic strategies. acs.org

Simulating the behavior of biphenylene-based materials: This can aid in the design of new materials for applications in electronics, energy storage, and catalysis. mdpi.com

By combining these emerging trends in synthesis, reactivity studies, and computational modeling, the full potential of this compound and the broader class of biphenylene compounds can be realized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxybiphenylene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step organic reactions, such as coupling reactions or functional group transformations. For example, methoxy-substituted aromatic compounds often utilize nucleophilic substitution or Friedel-Crafts alkylation under controlled temperatures (e.g., 60–80°C) and inert atmospheres . Optimization may require adjusting solvent polarity (e.g., dichloromethane vs. DMF) and catalyst loading (e.g., palladium-based catalysts for cross-coupling). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm methoxy (-OCH) and biphenylene backbone signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHO for analogs; molecular weight ~228.25 g/mol) .

- FT-IR : Peaks at ~1250 cm (C-O stretch) and ~1600 cm (aromatic C=C) .

- UV-Vis : Absorbance in the 250–300 nm range due to conjugated systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent purity, temperature, and measurement methods. A systematic approach includes:

- Reproducing Experiments : Use standardized solvents (e.g., HPLC-grade) and controlled temperatures (e.g., 25°C ± 0.5°C).

- Cross-Validation : Compare results with databases like NIST Chemistry WebBook for analogous compounds (e.g., 2-Hydroxy-4-methoxybenzophenone solubility: "readily soluble in organic solvents") .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability .

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ FT-IR to identify intermediates.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map energy barriers for methoxy group participation in transition states .

- Isotopic Labeling : Introduce or isotopes to trace methoxy group behavior .

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Incubate the compound in buffered solutions (pH 1–12) at 37°C.

- Stability Indicators : Monitor degradation via HPLC for byproduct formation (e.g., demethylation products).

- Accelerated Aging : Use elevated temperatures (e.g., 40–60°C) to simulate long-term stability .

Data Interpretation and Reporting

Q. What frameworks are effective for interpreting conflicting bioactivity data in this compound studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., RIFM safety evaluations) to identify trends .

- Dose-Response Modeling : Use Hill plots to differentiate between cytotoxic and therapeutic effects.

- Error Source Mapping : Classify discrepancies into experimental (e.g., cell line variability) vs. analytical (e.g., assay sensitivity) factors .

Q. How can computational tools enhance the design of this compound-based polymers?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate polymer chain interactions using software like GROMACS.

- QSPR Models : Correlate methoxy substitution patterns with thermal stability (e.g., Tg predictions) .

- Crystallography : Pair simulations with XRD data to validate packing efficiency .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste Disposal : Segregate waste in labeled containers for incineration by certified agencies .

Q. How should researchers address ethical considerations in publishing preliminary data on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products